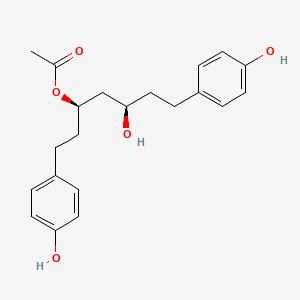

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Description

Properties

IUPAC Name |

[(3R,5R)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-15(22)26-21(13-7-17-4-10-19(24)11-5-17)14-20(25)12-6-16-2-8-18(23)9-3-16/h2-5,8-11,20-21,23-25H,6-7,12-14H2,1H3/t20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFLPOLVWWPIPP-NHCUHLMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](CCC1=CC=C(C=C1)O)C[C@@H](CCC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Diarylheptanoids from Zingiber officinale

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating diarylheptanoids from the rhizomes of Zingiber officinale, commonly known as ginger. Diarylheptanoids, a major class of biologically active compounds in ginger alongside gingerols, have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of experimental workflows and associated signaling pathways to facilitate research and development in this area.

Overview of Diarylheptanoids from Zingiber officinale

Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton. In Zingiber officinale, a variety of these compounds have been identified, including both linear and cyclic structures.[1][3][4] Research has shown that these compounds possess significant therapeutic potential. For instance, certain diarylheptanoids isolated from ginger have been shown to exhibit remarkable inhibitory effects against various tumor cell lines.[1][5][6] A network pharmacology approach has suggested that the anti-tumor activity of these compounds is associated with the DNA damage signaling pathway.[1][3][6]

Experimental Protocols for Isolation

The isolation of diarylheptanoids from ginger rhizomes typically involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on established methodologies reported in peer-reviewed literature.

This protocol is adapted from a study that successfully isolated a range of diarylheptanoids, including previously undescribed analogues, from a large batch of dried ginger rhizomes.[1]

2.1.1. Extraction

-

Material Preparation: Begin with 30 kg of dried and powdered rhizomes of Zingiber officinale.

-

Solvent Extraction: The dried powder is extracted with 210 L of 70% ethanol (B145695) under reflux conditions at 60°C. This process is repeated twice, with each extraction lasting for 2 hours.[1]

-

Concentration: The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract (approximately 5.5 kg).[1]

2.1.2. Liquid-Liquid Partitioning

-

Suspension: The crude ethanol extract is suspended in 16.5 L of 95% ethanol.

-

Fractionation: The suspension is successively partitioned with petroleum ether and then ethyl acetate (B1210297). The ethyl acetate fraction, which is enriched with diarylheptanoids, is collected and concentrated.[1]

2.1.3. Column Chromatography

-

Silica (B1680970) Gel Column Chromatography:

-

The ethyl acetate portion (920 g) is subjected to silica gel column chromatography (200–300 mesh).

-

A gradient elution is performed using a solvent system of cyclohexane–ethyl acetate with increasing polarity (from 97:3 to 0:1 v/v).[1]

-

This step yields multiple fractions, which are then further purified.

-

-

ODS (Octadecylsilane) Column Chromatography:

-

Selected fractions from the silica gel chromatography are further separated using ODS column chromatography.

-

Elution is typically performed with a methanol (B129727)–water gradient, for example, from 5:5 to 10:0.[1]

-

2.1.4. Preparative and Semi-Preparative HPLC

-

Final Purification: Fractions obtained from the ODS column are subjected to final purification using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Conditions: A variety of solvent systems can be used, such as methanol-water or acetonitrile-water, depending on the specific compounds being targeted. For example, specific compounds were isolated using 45% methanol, 53% methanol, or 58% acetonitrile.[1][2]

This protocol offers an alternative approach, utilizing "spent" ginger, the material remaining after supercritical fluid extraction of oleoresin.[7]

2.2.1. Extraction

-

Material: Start with spent ginger powder.

-

Solvent Extraction: Extract the powder with 50% aqueous methanol for 4 hours at 70°C.[7]

-

Concentration: The extract is then concentrated.

2.2.2. Partitioning and Column Chromatography

-

Butanol Partitioning: The concentrated methanolic extract is partitioned with butanol.[7]

-

Column Chromatography: The butanolic extract is fractionated using repeated column chromatography with silica gel and Diaion HP-20 as stationary phases, and solvents of varying polarity as the mobile phase.[7]

2.2.3. Preparative HPLC

-

Further purification of the fractions is achieved through preparative HPLC to isolate pure diarylheptanoids.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from the described isolation protocols.

Table 1: Extraction and Partitioning Parameters

| Parameter | Value | Source |

| Starting Material (Protocol 1) | 30 kg dried Z. officinale rhizomes | [1] |

| Extraction Solvent (Protocol 1) | 70% Ethanol | [1] |

| Solvent to Solid Ratio (Protocol 1) | 7 L/kg (repeated twice) | [1] |

| Extraction Temperature (Protocol 1) | 60°C | [1] |

| Crude Ethanol Extract Yield | 5.5 kg | [1] |

| Ethyl Acetate Fraction Yield | 920 g | [1] |

| Starting Material (Protocol 2) | Spent Ginger Powder | [7] |

| Extraction Solvent (Protocol 2) | 50% Methanol | [7] |

| Extraction Temperature (Protocol 2) | 70°C | [7] |

Table 2: Chromatographic Purification Details for Selected Diarylheptanoids (Protocol 1)

| Compound | Initial Fraction | Column Type | HPLC System | Mobile Phase | Yield | Source |

| Compound 1 | Fr. O7A | Silica Gel, ODS | Semi-preparative HPLC | 45% Methanol | 1.4 mg | [1][2] |

| Compound 2 | Fr. O7A | Silica Gel, ODS | Semi-preparative HPLC | 45% Methanol | 1.0 mg | [1][2] |

| Compound 4 | Fr. O9 | Silica Gel, ODS | Preparative HPLC | 53% Methanol | 14.1 mg | [1][2] |

| Compound 5 | Fr. Q7I | Silica Gel, ODS | Semi-preparative HPLC | 50-60% Methanol | 1.3 mg | [1][2] |

| Compound 6 | Fr. Q7M | Silica Gel, ODS | Semi-preparative HPLC | 50-70% Methanol | 3.0 mg | [1][2] |

| Compound 7 | Fr. Q10 | Silica Gel, ODS | Semi-preparative HPLC | 58% Acetonitrile | 2.9 mg | [1][2] |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of diarylheptanoids and a proposed signaling pathway for their anti-tumor activity.

Caption: Experimental workflow for diarylheptanoid isolation.

Caption: Proposed signaling pathway for anti-tumor activity.

Conclusion

The isolation of diarylheptanoids from Zingiber officinale is a systematic process that relies on established phytochemical techniques. The protocols detailed in this guide provide a solid foundation for researchers to extract, separate, and purify these promising bioactive molecules. The quantitative data and workflows presented herein are intended to streamline experimental design and execution. Further research into the specific mechanisms of action of these compounds, such as their role in the DNA damage signaling pathway, will be crucial for their development as potential therapeutic agents.

References

- 1. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

- 3. [PDF] Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity | Semantic Scholar [semanticscholar.org]

- 4. DIARYLHEPTANOIDS FROM THE RHIZOMES OF ZINGIBER OFFICINALE | Tạp chí Khoa học & Công nghệ [vjol.info.vn]

- 5. researchgate.net [researchgate.net]

- 6. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. phcog.com [phcog.com]

Unveiling the Natural Origins of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological context of the diarylheptanoid, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). While direct, peer-reviewed evidence for the isolation of this specific compound is not extensively documented, commercial sources indicate its presence in the rhizomes of Zingiber officinale (ginger).[1][2] This guide synthesizes information from analogous, structurally related diarylheptanoids found in the Zingiberaceae family to provide researchers with a robust framework for future investigation. Detailed experimental protocols for extraction and purification are presented, alongside a summary of quantitative data for related compounds to offer a comparative context. Furthermore, this document explores the known signaling pathways associated with diarylheptanoids, offering insights into their potential therapeutic mechanisms.

Introduction to 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

This compound is a member of the diarylheptanoid class of natural products. These compounds are characterized by a seven-carbon chain linking two phenyl groups. The structure of the target molecule suggests it is an acetylated derivative of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, a known diarylheptanoid.[3] Diarylheptanoids are significant secondary metabolites found predominantly in the plant family Zingiberaceae, which includes ginger (Zingiber officinale), turmeric (Curcuma longa), and galangal (Alpinia officinarum).[4] These compounds have garnered considerable interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[4]

Natural Sources and Quantitative Analysis

The primary reported natural source of this compound is the rhizomes of Zingiber officinale.[1][2] Research has shown that ginger rhizomes contain a rich diversity of diarylheptanoids, with a significant portion being acetylated, which supports the potential presence of the titular compound.

While specific quantitative data for this compound is not available in peer-reviewed literature, the table below summarizes the isolation of several other diarylheptanoids from Zingiber officinale to provide a comparative reference for researchers.

| Compound Name | Plant Source | Part Used | Yield/Concentration | Reference |

| Diarylheptanoid 1 | Zingiber officinale | Rhizomes | Not Specified | [4] |

| Diarylheptanoid 2 | Zingiber officinale | Rhizomes | Not Specified | [4] |

| Diarylheptanoid 3 | Zingiber officinale | Rhizomes | Not Specified | [4] |

| Diarylheptanoid 4 | Zingiber officinale | Rhizomes | Not Specified | [4] |

| Diarylheptanoid 5 | Zingiber officinale | Rhizomes | Not Specified | [4] |

| Diarylheptanoid 6 | Zingiber officinale | Rhizomes | Not Specified | [4] |

| Diarylheptanoid 7 | Zingiber officinale | Rhizomes | Not Specified | [4] |

| Diarylheptanoid 8 | Zingiber officinale | Rhizomes | Not Specified | [4] |

| 15 Known Diarylheptanoids | Zingiber officinale | Rhizomes | Not Specified | [4] |

| 26 Diarylheptanoids (18 acetylated) | Zingiber officinale | Fresh Rhizomes | Not Specified | [5] |

Experimental Protocols: Isolation and Characterization

The following is a generalized, yet detailed, protocol for the isolation and characterization of diarylheptanoids from Zingiber officinale rhizomes, synthesized from established methodologies.[4][6][7] This protocol can be adapted for the targeted isolation of this compound.

Extraction

-

Preparation of Plant Material: Obtain fresh or dried rhizomes of Zingiber officinale. Clean the rhizomes to remove any soil and slice them into small pieces to increase the surface area for extraction. For dried rhizomes, grinding into a fine powder is recommended.

-

Solvent Extraction: Macerate the prepared rhizome material in 70-95% ethanol (B145695) at a 1:7 solid-to-solvent ratio (w/v).[4] The extraction should be performed under reflux at 60°C for 2 hours and repeated twice to ensure exhaustive extraction.[4]

-

Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

Fractionation

-

Solvent Partitioning: Suspend the crude ethanol extract in 95% ethanol and partition it successively with petroleum ether and ethyl acetate.[4] The diarylheptanoids will predominantly be in the ethyl acetate fraction.

-

Concentration of Ethyl Acetate Fraction: Evaporate the ethyl acetate under reduced pressure to obtain the crude diarylheptanoid-rich fraction.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: Subject the crude ethyl acetate fraction to silica gel column chromatography (200-300 mesh).[4] Elute the column with a gradient of cyclohexane-ethyl acetate (e.g., starting from 97:3 and gradually increasing the polarity to 100% ethyl acetate) to separate the compounds based on polarity.[4]

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water. Monitor the elution at a suitable UV wavelength (e.g., 280 nm).

-

Final Purification: If necessary, repeat the preparative HPLC step with different solvent systems or use other chromatographic techniques like Sephadex LH-20 column chromatography to achieve high purity of the target compound.

Structural Elucidation

The structure of the isolated compound should be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

Associated Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, research on other diarylheptanoids from Zingiberaceae plants provides valuable insights into their potential mechanisms of action. Many diarylheptanoids exhibit anti-inflammatory and anti-tumor activities by modulating key signaling pathways.

One of the most studied pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is a central mediator of inflammatory responses. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some diarylheptanoids have been shown to inhibit this pathway.

Another relevant pathway is the DNA damage response (DDR) pathway . Some diarylheptanoids have demonstrated anti-tumor effects by inducing DNA damage in cancer cells, which can activate checkpoint kinases like CHK1 and ATR, ultimately leading to cell cycle arrest and apoptosis.[4][8]

Conclusion

This compound is a diarylheptanoid with a reported natural origin in Zingiber officinale. While a dedicated body of research on this specific compound is yet to be established, the extensive literature on analogous compounds from the Zingiberaceae family provides a strong foundation for its study. The experimental protocols and contextual data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to pursue the isolation, characterization, and biological evaluation of this and other related diarylheptanoids. Further investigation into the precise quantitative distribution and specific biological activities of this compound is warranted to fully understand its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | C19H22O4 | CID 13347312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]

- 8. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Biological Activity of Acetylated Diarylheptanoids: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylheptanoids, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) skeleton, have garnered significant scientific interest due to their diverse and potent biological activities. Found in various plant families such as Betulaceae and Zingiberaceae, these compounds exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic properties. Acetylation, a common chemical modification of natural products, can profoundly alter the physicochemical properties and biological efficacy of diarylheptanoids. This technical guide provides an in-depth review of the biological activities of acetylated diarylheptanoids, summarizing quantitative data, detailing experimental protocols for activity assessment, and illustrating the key signaling pathways involved. The structure-activity relationships are explored, revealing that while acetylation of phenolic hydroxyl groups can sometimes diminish antioxidant and anti-inflammatory effects, it can also enhance cytotoxic activity against cancer cell lines, making these derivatives promising candidates for further drug development.

Introduction to Diarylheptanoids

Diarylheptanoids are a class of natural products featuring two aromatic rings linked by a seven-carbon chain.[1][2] They can be categorized as linear (acyclic) or cyclic, with the latter group including meta-meta bridged biphenyls and meta-para bridged diphenyl ethers.[2] These compounds are widely distributed in nature, with curcumin (B1669340) being the most well-known example.[3] The structural diversity of diarylheptanoids arises from varying functional groups on the aryl rings and the aliphatic chain, such as hydroxyls, methoxy (B1213986) groups, and carbonyls.[1][4]

Acetylation refers to the introduction of an acetyl functional group (-COCH₃) into a compound, typically by replacing an active hydrogen atom in a hydroxyl group. This modification alters polarity, lipophilicity, and steric hindrance, which can significantly impact a molecule's biological activity, bioavailability, and metabolic stability. In the context of diarylheptanoids, acetylation of the phenolic hydroxyl groups is a key area of investigation. Studies have shown that this modification can lead to divergent outcomes; for instance, while it may decrease antioxidant capacity, it has also been found to enhance cytotoxicity in certain cancer cell lines.[1][5] This guide focuses specifically on the biological profile of these acetylated derivatives.

Biological Activities and Quantitative Data

The biological effects of acetylated diarylheptanoids are multifaceted. The following sections summarize the key activities and present quantitative data for direct comparison.

Cytotoxic and Antiproliferative Activity

Acetylation has been shown to significantly enhance the cytotoxic properties of some diarylheptanoids. Derivatives of curcumin, a prominent diarylheptanoid, have demonstrated increased potency against various human cancer cell lines compared to the parent compound.[5]

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| Diacetyldemethoxycurcumin (AC2) | MCF-7 (Breast) | IC50 | 6.7 | [5] |

| Triacetyldemethylcurcumin (AC5) | MCF-7 (Breast) | IC50 | 3.6 | [5] |

| Diacetyldemethoxycurcumin (AC2) | DU-145 (Prostate) | IC50 | 20.4 | [5] |

| Triacetyldemethylcurcumin (AC5) | DU-145 (Prostate) | IC50 | 16.3 | [5] |

| Diacetyldemethoxycurcumin (AC2) | NCI-H460 (Lung) | IC50 | 18.3 | [5] |

| Triacetyldemethylcurcumin (AC5) | NCI-H460 (Lung) | IC50 | 10.7 | [5] |

| Curcumin (Reference) | MCF-7 (Breast) | IC50 | >50 | [5] |

| Curcumin (Reference) | DU-145 (Prostate) | IC50 | >50 | [5] |

| Curcumin (Reference) | NCI-H460 (Lung) | IC50 | >50 | [5] |

Table 1: Cytotoxic activity of acetylated curcumin derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects of diarylheptanoids are well-documented, often linked to the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins.[3][6] However, acetylation of the phenolic hydroxyl groups, which are crucial for radical scavenging, can lead to a decrease in this activity. For instance, blocking these groups with an acetyl moiety has been shown to reduce antioxidant potential, which is often mechanistically linked to anti-inflammatory action.[1]

| Compound | Assay | Metric | Value | Reference |

| Diarylheptanoid from P. racemigerum | PGE2 Inhibition (3T3 fibroblasts) | IC50 | 5.1 mM | [7] |

| Acetylsalicylic Acid (Reference) | PGE2 Inhibition (3T3 fibroblasts) | IC50 | 2.6 mM | [7] |

| 1E,3E,1,7-diphenylheptadien-5-one | EPP-induced ear edema (mouse) | ID50 | 67 µ g/ear | [8] |

| Oxyphenbutazone (Reference) | EPP-induced ear edema (mouse) | ID50 | 46 µ g/ear | [8] |

Table 2: Anti-inflammatory activity of select diarylheptanoids.

Antioxidant Activity

The antioxidant capacity of diarylheptanoids is largely attributed to their phenolic hydroxyl groups, particularly those in a catechol (3,4-dihydroxyphenyl) arrangement, which are efficient hydrogen donors for radical scavenging.[9] Consequently, acetylation of these groups typically leads to a significant reduction or complete loss of antioxidant activity. One study explicitly noted that a peracetate of a diarylheptanoid, where the catechol structure was blocked, exhibited no antioxidative activity.[9]

| Compound | Assay | Metric | Value (µM) | Reference |

| Garugamblin-3 | LDL Oxidation (TBARS Assay) | IC50 | 2.9 | [10] |

| Acerogenin L | LDL Oxidation (TBARS Assay) | IC50 | 1.7 | [10] |

| Curcumin | DPPH Radical Scavenging | IC50 | 23.6 | [11] |

| Diarylheptanoid 1 | DPPH Radical Scavenging | SC50 | 30.1 µg/mL | [9] |

| Diarylheptanoid 2 | DPPH Radical Scavenging | SC50 | 37.4 µg/mL | [9] |

Table 3: Antioxidant activity of non-acetylated diarylheptanoids. Acetylation of phenolic hydroxyls generally diminishes this activity.

Enzyme Inhibition

Diarylheptanoids have also been evaluated as inhibitors of various enzymes. Curcumin and its derivatives have shown inhibitory activity against farnesyl protein transferase (FPTase), an enzyme implicated in cancer cell signaling.[12]

| Compound | Enzyme | Metric | Value (µM) | Reference |

| Curcumin (1) | Farnesyl Protein Transferase (FPTase) | IC50 | 29-50 | [12] |

| Demethoxycurcumin (2) | Farnesyl Protein Transferase (FPTase) | IC50 | 29-50 | [12] |

| Bisdemethoxycurcumin (3) | Farnesyl Protein Transferase (FPTase) | IC50 | 29-50 | [12] |

Table 4: Enzyme inhibitory activity of select diarylheptanoids.

Key Signaling Pathways

The biological activities of diarylheptanoids are mediated through their interaction with multiple cellular signaling pathways.

NF-κB and MAPK Signaling in Inflammation

Many diarylheptanoids exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling cascades.[3] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the production of pro-inflammatory cytokines (TNF-α, IL-1β) and enzymes (iNOS, COX-2). Diarylheptanoids can inhibit the activation of NF-κB and the phosphorylation of MAP kinases, thereby suppressing the inflammatory response.[3]

PI3K/Akt and ERK Signaling in Neuronal Differentiation

Certain diarylheptanoids have demonstrated neuroprotective and neuro-regenerative potential by activating pro-survival and differentiation pathways. One study showed that a diarylheptanoid promoted neuronal differentiation through the activation of the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)-Akt signaling pathways.[13]

Apoptotic Signaling in Oxidative Stress

Diarylheptanoids can protect cells from oxidative stress-induced apoptosis. A diarylheptanoid from Curcuma comosa was shown to attenuate hydrogen peroxide-induced cell death by preventing the phosphorylation of p53, balancing the Bax/Bcl-2 ratio, and inhibiting the cleavage of caspase-3, a key executioner of apoptosis.[14]

References

- 1. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Non-phenolic linear diarylheptanoids from Curcuma xanthorrhiza: a novel type of topical anti-inflammatory agents: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cyclic diarylheptanoids inhibit cell-mediated low-density lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibitory activity of diarylheptanoids on farnesyl protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protective Effects of a Diarylheptanoid from Curcuma comosa Against Hydrogen Peroxide-Induced Astroglial Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Related Diarylheptanoids

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific compound 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is limited in publicly available literature. This document synthesizes the known mechanisms of action of closely related diarylheptanoids, a class of natural compounds to which it belongs. The described pathways and activities are based on studies of analogous compounds isolated from plants of the Zingiberaceae family, such as Alpinia officinarum and Zingiber officinale.

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a member of the diarylheptanoid class of natural products. Diarylheptanoids are characterized by a C7 chain connecting two aromatic rings. This particular compound has been isolated from the rhizomes of Zingiber officinale (ginger)[1]. Diarylheptanoids isolated from the related plant Alpinia officinarum have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antiviral effects[2][3]. The therapeutic potential of these compounds, particularly in oncology, has prompted investigations into their molecular mechanisms of action. This guide provides an in-depth overview of the presumed mechanisms, based on the activities of structurally similar diarylheptanoids.

Core Mechanism of Action: Induction of Oxidative Stress and Apoptosis

The primary anticancer mechanism attributed to bioactive diarylheptanoids involves the induction of programmed cell death (apoptosis) in cancer cells, driven by the generation of intracellular reactive oxygen species (ROS)[4][5]. This cascade disrupts cellular homeostasis, leading to cell cycle arrest and eventual cell death.

Induction of Reactive Oxygen Species (ROS)

Bioactive diarylheptanoids function as intracellular pro-oxidants, leading to a significant accumulation of ROS within cancer cells[4]. This increase in oxidative stress is a critical initiating event that triggers downstream cytotoxic effects.

Disruption of Organelle Function

The surge in ROS directly compromises the integrity of key cellular organelles:

-

Mitochondrial Dysfunction: ROS accumulation leads to the loss of mitochondrial membrane potential (MMP), a key indicator of mitochondrial damage[4]. This disrupts ATP production and releases pro-apoptotic factors into the cytoplasm.

-

Lysosomal Membrane Permeabilization (LMP): The compound also induces LMP, causing the release of cathepsins and other hydrolytic enzymes from the lysosome into the cytosol, further contributing to the apoptotic cascade[4].

The interconnected failure of mitochondrial and lysosomal functions, precipitated by ROS, is a central component of the compound's apoptotic properties[4].

Cell Cycle Arrest and Apoptosis

The cellular stress induced by diarylheptanoids leads to interruptions in the cell cycle and the activation of apoptotic pathways.

-

Cell Cycle Arrest: Flow cytometry analyses of cancer cells treated with related diarylheptanoids show a dose-dependent arrest of the cell cycle, commonly in the G2 or S-phase[3][4]. This prevents the proliferation of malignant cells.

-

Apoptosis Induction: The culmination of ROS production, organelle damage, and cell cycle arrest is the induction of apoptosis. This is evidenced by an increase in the sub-G1 cell population in flow cytometry, a hallmark of apoptotic cells[4]. Some diarylheptanoids have been shown to induce apoptosis through the stabilization of p53 and the upregulation of activating transcription factor 3 (ATF3)[3].

The following diagram illustrates the proposed primary mechanism of action.

Caption: Proposed mechanism of diarylheptanoid-induced apoptosis in cancer cells.

Modulation of Gene Expression

Beyond direct cytotoxicity, diarylheptanoids also exert effects by modulating gene expression. A translatome analysis using polysome-associated mRNA from a human B lymphoblastoid cell line revealed that these compounds cause widespread changes in protein translation[2][6].

-

Upregulated Genes: A significant number of upregulated genes were related to mRNA processing[2][6].

-

Downregulated Genes: Many downregulated genes were associated with class A rhodopsin-like G-protein coupled receptors (GPCRs)[2][6].

These findings suggest that diarylheptanoids can alter cellular signaling and function at the translational level, contributing to their diverse biological effects[2].

Quantitative Data (Based on Related Diarylheptanoids)

While specific quantitative data for this compound is not available, studies on other diarylheptanoids provide insight into their potency.

| Compound Class | Cell Line | Assay Type | Reported IC50 / Activity | Reference |

| Diarylheptanoid | MCF-7 (Breast Adenocarcinoma) | Antiproliferation Assay | Superior antiproliferative effect | [4][5] |

| Diarylheptanoid | SH-SY5Y (Neuroblastoma) | MTS Cytotoxicity Assay | Dose-dependent inhibition | [3] |

| Diarylheptanoid | HepG2 (Liver Carcinoma) | Cytotoxicity Assay | IC50: 6–10 µg/mL | [3] |

| Diarylheptanoid | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity Assay | IC50: 6–10 µg/mL | [3] |

| Diarylheptanoid | SF-268 (Glioblastoma) | Cytotoxicity Assay | IC50: 6–10 µg/mL | [3] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanisms of action of related diarylheptanoids.

Cell Viability and Proliferation (MTT Assay)

This assay is used to assess the cytotoxic or antiproliferative effects of a compound.

-

Cell Seeding: Cancer cells (e.g., MCF-7, SH-SY5Y) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with the diarylheptanoid compound at various concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in 150 µL of DMSO.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Caption: Standard workflow for assessing cell viability using the MTT assay.

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the effect of the compound on cell cycle progression.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the diarylheptanoid compound or vehicle for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS (phosphate-buffered saline), and fixed in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

-

Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.

-

Analysis: The percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, and G2/M) is quantified using analysis software (e.g., ModFit LT, FlowJo). An increase in the sub-G1 peak is indicative of apoptosis.

Mitochondrial Membrane Potential (MMP) Assay

This assay measures mitochondrial health using a fluorescent dye like JC-1 or TMRE.

-

Cell Treatment: Cells are cultured on glass coverslips or in multi-well plates and treated with the compound for the desired time.

-

Dye Loading: Cells are incubated with the MMP-sensitive dye (e.g., 5 µM JC-1) for 15-30 minutes at 37°C.

-

Washing: Cells are washed with PBS to remove excess dye.

-

Imaging/Analysis: The fluorescence is immediately analyzed. For JC-1, healthy mitochondria with high MMP exhibit red fluorescence (J-aggregates), while damaged mitochondria with low MMP show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is quantified via fluorescence microscopy or flow cytometry. A decrease in this ratio indicates loss of MMP.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diarylheptanoids from Alpinia officinarum Cause Distinct but Overlapping Effects on the Translatome of B Lymphoblastoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Bioactive Diarylheptanoids from Alpinia officinarum and Their Mechanism of Action for Anticancer Properties in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

In Vitro Screening of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Related Diarylheptanoids: A Technical Guide

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a diarylheptanoid, a class of natural products found in various plants, including those of the Zingiberaceae and Betulaceae families.[1][2] Diarylheptanoids have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties.[3] This technical guide provides a comprehensive overview of the in vitro screening methodologies employed to evaluate the biological activities of diarylheptanoids, with a focus on 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and its analogs. The guide details experimental protocols, presents quantitative data from various studies, and visualizes key experimental workflows and signaling pathways. While specific in vitro screening data for this compound is limited in the public domain, this document extrapolates from studies on structurally similar diarylheptanoids to provide a representative framework for its evaluation. This compound has been isolated from the rhizomes of Zingiber officinale (ginger) and is noted for its potential in studying cardiovascular diseases by acting as an inhibitor of specific enzymes.[2][4]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various diarylheptanoids, providing a comparative landscape for assessing the potential of this compound.

Table 1: Inhibitory Activity on Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |

| Oregonin | RAW 264.7 | IFN-γ + LPS | 3.8[1] | [1] |

| Hirsutanonol | RAW 264.7 | IFN-γ + LPS | 14.3[1] | [1] |

Table 2: Urease Inhibitory Activity

| Compound | Source | IC50 (µM) | Positive Control (IC50 µM) | Reference |

| 3,5-dihydroxy diarylheptanoid (Compound 4) | Curcuma aromatica | 9.6[5][6] | Hydroxyurea (77.4) | [5],[6] |

| 3,5-dihydroxy diarylheptanoid (Compound 9) | Curcuma aromatica | 21.4[5][6] | Hydroxyurea (77.4) | [5],[6] |

Table 3: Free Radical Scavenging and Hepatoprotective Activity

| Compound | Assay | IC50 / EC50 (µM) | Positive Control (IC50 / EC50 µM) | Reference |

| Curcumin | DPPH Radical Scavenging | 2.8 (IC50)[7] | L-Ascorbic acid (22.5) | [7] |

| Demethoxycurcumin | DPPH Radical Scavenging | 39.2 (IC50)[7] | L-Ascorbic acid (22.5) | [7] |

| Bisdemethoxycurcumin | DPPH Radical Scavenging | 308.7 (IC50)[7] | L-Ascorbic acid (22.5) | [7] |

| Curcumin | Tacrine-induced Cytotoxicity (Hep G2) | 86.9 (EC50)[7] | Silybin (69.0) | [7] |

| Demethoxycurcumin | Tacrine-induced Cytotoxicity (Hep G2) | 70.7 (EC50)[7] | Silybin (69.0) | [7] |

| Bisdemethoxycurcumin | Tacrine-induced Cytotoxicity (Hep G2) | 50.2 (EC50)[7] | Silybin (69.0) | [7] |

Table 4: Antiviral Activity

| Compound | Virus | EC50 (µM) | Reference |

| 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (N-17) | HCoV-OC43 | 0.16 ± 0.01[8] | [8] |

| 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (N-17) | SARS-CoV-2 | 0.17 ± 0.07[8] | [8] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods used for screening diarylheptanoids.

1. Nitric Oxide (NO) Production Inhibition Assay

-

Objective: To evaluate the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide production in stimulated macrophages.

-

Cell Line: Murine macrophage-like RAW 264.7 cells.

-

Protocol:

-

Seed RAW 264.7 cells in 96-well plates and incubate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with interferon-gamma (IFN-γ) and lipopolysaccharide (LPS) to induce nitric oxide synthase (iNOS) expression and subsequent NO production.[1]

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

Quantify the amount of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.

-

Calculate the percentage of NO production inhibition relative to the stimulated, untreated control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

-

-

Data Analysis: The IC50 values are typically calculated using non-linear regression analysis of the dose-response curve.

2. Urease Inhibition Assay

-

Objective: To assess the potential of the compound to inhibit the activity of urease, an enzyme implicated in gastrointestinal diseases.[5][6]

-

Enzyme Source: Jack bean urease is commonly used.

-

Protocol:

-

Prepare a reaction mixture containing the urease enzyme solution and the test compound at various concentrations in a suitable buffer.

-

Pre-incubate the mixture for a specified period to allow the compound to interact with the enzyme.

-

Initiate the enzymatic reaction by adding a known concentration of urea (B33335).

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

The amount of ammonia (B1221849) produced from the hydrolysis of urea is determined, often using the indophenol (B113434) method, which results in a colored product.

-

Measure the absorbance of the colored product using a spectrophotometer.

-

Calculate the percentage of urease inhibition by comparing the enzyme activity in the presence of the test compound to the activity of an untreated control.

-

Determine the IC50 value.

-

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

3. DPPH Free Radical Scavenging Assay

-

Objective: To evaluate the antioxidant capacity of the compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Protocol:

-

Prepare a solution of the test compound at various concentrations.

-

Add a solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to the compound solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The scavenging of the DPPH radical by the antioxidant compound results in a color change from violet to yellow.

-

Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

-

Data Analysis: The percentage of scavenging is calculated, and the IC50 value is obtained from the dose-response curve.

Visualizations

Experimental Workflow: Nitric Oxide Inhibition Assay

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Signaling Pathway: Inhibition of iNOS Expression

Caption: Inhibition of iNOS mRNA expression by diarylheptanoids.

References

- 1. Diarylheptanoids with in vitro inducible nitric oxide synthesis inhibitory activity from Alnus hirsuta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labshake.com [labshake.com]

- 5. In vitro biological evaluation and in silico studies of linear diarylheptanoids from Curcuma aromatica Salisb. as urease inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. In vitro biological evaluation and in silico studies of linear diarylheptanoids from Curcuma aromatica Salisb. as urease inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

The Pharmacological Potential of Ginger-Derived Diarylheptanoids: A Technical Guide for Researchers

An in-depth exploration of the chemical diversity, biological activities, and therapeutic mechanisms of diarylheptanoids from Zingiber officinale for researchers, scientists, and drug development professionals.

Introduction

Ginger (Zingiber officinale Roscoe), a globally recognized spice and traditional medicine, is a rich source of bioactive compounds. Beyond the well-known gingerols and shogaols, the rhizome contains a structurally diverse class of phenolic compounds known as diarylheptanoids. These compounds, characterized by two aromatic rings linked by a seven-carbon chain, have garnered significant scientific interest for their broad spectrum of pharmacological properties. Diarylheptanoids from ginger have demonstrated potent anti-tumor, anti-inflammatory, antioxidant, and anti-apoptotic activities, positioning them as promising candidates for novel drug development.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of ginger-derived diarylheptanoids, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Diversity of Ginger-Derived Diarylheptanoids

Over 23 different diarylheptanoids have been isolated and identified from the rhizomes of Zingiber officinale. These compounds exhibit considerable structural variation, including linear, cyclic, and dimeric forms, as well as diaryl ether heptanoids.[1] This structural diversity contributes to their wide range of biological activities.

Pharmacological Properties and Quantitative Data

The pharmacological effects of ginger-derived diarylheptanoids are multifaceted, with significant potential in several therapeutic areas. The following sections summarize the key findings and present quantitative data in a structured format.

Anticancer Activity

Several diarylheptanoids isolated from ginger have exhibited significant cytotoxic effects against a variety of human cancer cell lines. The anti-tumor activity is often linked to the induction of apoptosis and the modulation of key signaling pathways involved in DNA damage response.[1][2]

Table 1: Cytotoxic Activity of Ginger-Derived Diarylheptanoids Against Human Cancer Cell Lines (IC₅₀ in µM) [1][2]

| Compound Number | A549 (Lung) | HepG2 (Liver) | HeLa (Cervical) | MDA-MB-231 (Breast) | HCT116 (Colon) |

| 6 | 12.54 ± 1.08 | 10.23 ± 0.98 | 9.87 ± 0.76 | 15.76 ± 1.23 | 6.69 ± 0.54 |

| 16 | 25.67 ± 2.13 | 20.45 ± 1.87 | 18.98 ± 1.54 | 28.98 ± 2.34 | 15.43 ± 1.21 |

| 17 | 18.76 ± 1.54 | 15.67 ± 1.32 | 12.34 ± 1.01 | 22.45 ± 1.98 | 9.87 ± 0.87 |

| 18 | 22.43 ± 1.98 | 18.76 ± 1.65 | 16.54 ± 1.43 | 25.67 ± 2.11 | 11.23 ± 0.99 |

| 19 | 33.46 ± 2.87 | 28.98 ± 2.45 | 25.67 ± 2.13 | 30.12 ± 2.56 | 20.34 ± 1.76 |

Data presented as mean ± SD from at least three independent experiments.

Anti-inflammatory Activity

Diarylheptanoids from ginger have demonstrated potent anti-inflammatory effects. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages.[3] The anti-inflammatory actions are attributed to the modulation of signaling pathways like NF-κB and MAPK.[4][5]

Table 2: Anti-inflammatory Activity of Selected Ginger-Derived Compounds [3]

| Compound | Assay | Cell Line | Effect |

| Diarylheptanoid Derivatives (2, 3, 4) | Nitric Oxide (NO) Production | RAW264.7 | Dose-dependent inhibition |

| Diarylheptanoid Derivatives (2, 3, 4) | IL-6 Production | RAW264.7 | Dose-dependent inhibition |

Quantitative IC₅₀ values for anti-inflammatory effects of specific ginger diarylheptanoids are less commonly reported in single comprehensive studies and often require investigation of individual compound activities.

Antioxidant Activity

The antioxidant properties of ginger diarylheptanoids are well-documented. These compounds can scavenge free radicals and protect against oxidative damage. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and superoxide (B77818) anion scavenging assays.[6]

Table 3: Antioxidant Activity of a Ginger-Derived Diarylheptanoid [6]

| Compound | Assay | Concentration | % Inhibition |

| 3,5-diacetoxy-7-(3,4-dihydroxyphenyl)-1-(3,4-dihydroxyphenyl) heptane (B126788) (ZA6) | DPPH Scavenging | 10 µg/ml | 15.55 |

| 50 µg/ml | 76.01 | ||

| Superoxide Scavenging | 10 µg/ml | 18.66 | |

| 50 µg/ml | 35.43 |

Anti-apoptotic Activity

Certain diarylheptanoid glycosides isolated from ginger peel have shown significant anti-apoptotic activity. These compounds were found to increase the survival rate of human normal lung bronchial epithelial cells (BEAS-2B) induced by lipopolysaccharide (LPS) at a concentration of 10 µM.

Key Signaling Pathways Modulated by Ginger-Derived Diarylheptanoids

The pharmacological effects of diarylheptanoids are underpinned by their ability to modulate various intracellular signaling pathways.

Anticancer Signaling Pathway: ATR/CHK1 Inhibition

A key mechanism for the anti-tumor activity of some ginger diarylheptanoids involves the downregulation of the Ataxia Telangiectasia Mutated and Rad3-related (ATR) and Checkpoint Kinase 1 (CHK1) signaling pathway.[2] This pathway is crucial for the DNA damage response in cancer cells. By inhibiting ATR and CHK1, these compounds can induce apoptosis and suppress tumor cell proliferation.[2]

Caption: Inhibition of the ATR/CHK1 DNA damage response pathway by ginger-derived diarylheptanoids.

Anti-inflammatory Signaling Pathway: NF-κB and MAPK Inhibition

The anti-inflammatory effects of ginger diarylheptanoids are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimeric diarylheptanoids with anti-inflammatory activity from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The “root” causes behind the anti-inflammatory actions of ginger compounds in immune cells [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. phcog.com [phcog.com]

The Structure-Activity Relationship of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: A Technical Guide for Drug Development Professionals

Abstract

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a naturally occurring diarylheptanoid found in the rhizomes of Zingiber officinale (ginger). Diarylheptanoids, as a class, have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and related linear diarylheptanoids. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology.

Introduction

Diarylheptanoids are characterized by a C7-heptane chain flanked by two aromatic rings. The structural diversity within this class of natural products, arising from variations in the length and saturation of the carbon chain, as well as the nature and position of substituents on both the chain and the aromatic rings, leads to a wide range of biological activities. This compound is a representative linear diarylheptanoid. Understanding the relationship between its chemical structure and biological function is crucial for the rational design of novel therapeutic agents with improved potency and selectivity. This guide will focus on the anti-inflammatory and cytotoxic activities of this compound and its analogs, as these are the most extensively studied endpoints.

Quantitative Data Summary

The biological activity of this compound and its analogs has been evaluated in various in vitro assays. The following tables summarize the key quantitative data, primarily focusing on anti-inflammatory and cytotoxic effects.

Table 1: Anti-inflammatory Activity of Diarylheptanoids

| Compound Name/Structure | Assay Type | Cell Line | IC50 (µM) | Reference |

| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Data not available | |

| Hirsutanonol | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 15.2 | [1] |

| (3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptane | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 25.8 | [1] |

| (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 19.4 | [1] |

| 1,7-bis(4-hydroxyphenyl)heptan-3-one | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | >100 | [1] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Table 2: Cytotoxic Activity of Diarylheptanoids

| Compound Name/Structure | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | Various | MTT Assay | Data not available | |

| Yakuchinone A | A549 (Lung carcinoma) | MTT Assay | 28.3 | [2] |

| Yakuchinone B | A549 (Lung carcinoma) | MTT Assay | 35.2 | [2] |

| (3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptane | A549 (Lung carcinoma) | MTT Assay | >50 | [2] |

| Hirsutanonol | HeLa (Cervical cancer) | MTT Assay | 22.7 | [2] |

| (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | HCT-116 (Colon carcinoma) | MTT Assay | 18.9 | [2] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell viability.

Structure-Activity Relationship (SAR) Analysis

Based on the available data for linear diarylheptanoids, several key structural features influencing their anti-inflammatory and cytotoxic activities can be identified.

-

Hydroxylation of the Heptane (B126788) Chain: The presence and position of hydroxyl groups on the C7 chain are critical for activity. For instance, hirsutanonol, with a hydroxyl group at C-5, shows potent anti-inflammatory activity. The presence of hydroxyl groups at both C-3 and C-5 in (3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptane appears to slightly decrease the anti-inflammatory potency compared to a single hydroxyl at C-5.

-

Carbonyl Group on the Heptane Chain: The presence of a ketone group at C-3, as seen in (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, is associated with significant anti-inflammatory and cytotoxic activities. The complete removal of oxygen-containing substituents on the heptane chain, as in 1,7-bis(4-hydroxyphenyl)heptan-3-one, leads to a significant loss of anti-inflammatory activity.

-

Acetylation of Hydroxyl Groups: While direct data for the acetylated target compound is limited in the reviewed literature, the presence of the acetate group at C-3 in this compound likely modulates its lipophilicity and cell permeability, which could influence its biological activity. Further studies are needed to elucidate the precise effect of this acetylation.

-

Substitution on the Phenyl Rings: The presence of hydroxyl groups on the para-position of the phenyl rings is a common feature among active diarylheptanoids. The methylation of these phenolic hydroxyl groups has been shown in some studies to reduce activity, suggesting that the free phenolic hydroxyls are important for biological interactions, possibly through hydrogen bonding with target proteins or by contributing to antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the standard protocols for the key experiments cited in the literature for evaluating the biological activity of diarylheptanoids.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., diarylheptanoids) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and mix it with 100 µL of Griess reagent in a new 96-well plate.

-

Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value.

Mandatory Visualizations

ATR/CHK1 Signaling Pathway in Cancer

Some diarylheptanoids have been found to exert their anti-tumor effects by modulating the ATR/CHK1 signaling pathway, which is a critical component of the DNA damage response.

Experimental Workflow for MTT Assay

The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of a compound.

Conclusion and Future Directions

The available data on linear diarylheptanoids provide valuable insights into the structure-activity relationships governing their anti-inflammatory and cytotoxic properties. Key structural motifs, such as the oxygenation pattern on the heptane chain and the presence of free phenolic hydroxyl groups, are crucial for their biological activity. However, a comprehensive SAR study on this compound is still lacking. Future research should focus on the systematic synthesis and biological evaluation of analogs of this specific compound to delineate the precise contribution of each functional group to its activity. Such studies will be instrumental in the development of novel and potent therapeutic agents based on the diarylheptanoid scaffold.

References

The intricate choreography of diarylheptanoid biosynthesis in plants: a technical guide

For researchers, scientists, and drug development professionals, a deep understanding of the biosynthetic pathways of diarylheptanoids is crucial for harnessing their therapeutic potential. This technical guide provides an in-depth exploration of the core biosynthetic pathway, quantitative enzymatic data, detailed experimental protocols, and the signaling cascades that regulate the production of these valuable secondary metabolites in plants.

Diarylheptanoids, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain, exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The most well-known diarylheptanoid is curcumin (B1669340), the golden pigment from turmeric (Curcuma longa). Elucidating the intricate enzymatic steps and regulatory networks governing their synthesis is paramount for metabolic engineering and drug discovery efforts.

The Core Biosynthetic Pathway: From Phenylalanine to Diarylheptanoids

The biosynthesis of diarylheptanoids begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into various phenolic compounds. This is followed by a specialized branch leading to the formation of the characteristic diarylheptanoid scaffold. The key enzymatic players and their sequential reactions are outlined below.

The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. This is then activated by 4-Coumarate-CoA Ligase (4CL) to form p-coumaroyl-CoA, a central precursor for numerous downstream metabolites.

The formation of the diarylheptanoid backbone is orchestrated by two key Type III polyketide synthases: Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS) . DCS catalyzes the condensation of a phenylpropanoid-CoA starter molecule (e.g., feruloyl-CoA or p-coumaroyl-CoA) with malonyl-CoA to produce a diketide-CoA intermediate. CURS then catalyzes the condensation of this diketide-CoA with a second phenylpropanoid-CoA molecule, followed by intramolecular cyclization and aromatization to yield the final diarylheptanoid structure. Different isoforms of CURS exhibit varying substrate specificities, leading to the diversity of curcuminoids and other diarylheptanoids found in nature.[1]

Quantitative Enzymatic Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. Below is a summary of available kinetic data for key enzymes involved in diarylheptanoid biosynthesis.

| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference |

| PAL | Arabidopsis thaliana | L-Phenylalanine | 64 - 71 | - | [2] |

| C4H | Glycine max | trans-Cinnamic acid | 2.74 - 6.44 | - | [3][4] |

| DCS | Curcuma longa | Malonyl-CoA | 8.4 | 0.67 | |

| CURS1 | Curcuma longa | Feruloyl-CoA | - | 1.1 | |

| CURS1 | Curcuma longa | p-Coumaroyl-CoA | - | 0.85 | |

| CURS2 | Curcuma longa | Feruloyl-CoA | - | 0.41 | [5] |

| CURS2 | Curcuma longa | p-Coumaroyl-CoA | - | 0.94 | [5] |

| CURS3 | Curcuma longa | Feruloyl-CoA | 2.2 | 0.19 | [6] |

| CURS3 | Curcuma longa | p-Coumaroyl-CoA | 3.4 | 0.36 | [6] |

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

Materials:

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.8)

-

Substrate Solution: 50 mM L-phenylalanine in extraction buffer

-

Enzyme extract from plant tissue

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 1 ml of substrate solution and 200 µl of enzyme extract.

-

Incubate the reaction mixture at 40°C for 1 hour.

-

Stop the reaction by adding 60 µl of 5 N HCl.

-

Extract the trans-cinnamic acid by adding 1.5 ml of toluene (B28343) and vortexing.

-

Centrifuge at 3000 rpm for 5 minutes to separate the phases.

-

Measure the absorbance of the toluene phase at 290 nm.

-

Calculate PAL activity based on a standard curve of trans-cinnamic acid.

Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay measures the hydroxylation of cinnamic acid to p-coumaric acid using radiolabeled substrate.[7][8]

Materials:

-

Microsomal protein extract from plant tissue

-

Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.0), 2 mM DTT

-

NADPH regenerating system: 10 mM Glucose-6-phosphate, 0.5 units of Glucose-6-phosphate dehydrogenase

-

[14C]-Cinnamic acid

-

NADPH

-

4 N HCl

-

Ethyl acetate (B1210297) for extraction

-

TLC system for product separation

Procedure:

-

Prepare the assay mixture containing microsomal protein, assay buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding [14C]-cinnamic acid and NADPH.

-

Incubate at 30°C for 20 minutes.

-

Stop the reaction by adding 4 N HCl.

-

Extract the product with ethyl acetate.

-

Separate the substrate and product using thin-layer chromatography (TLC).

-

Quantify the radioactivity of the p-coumaric acid spot to determine enzyme activity.

4-Coumarate-CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the thioester bond in p-coumaroyl-CoA.

Materials:

-

Assay Buffer: 200 mM Tris-HCl (pH 7.5)

-

Substrate Solution: 5 mM ATP, 0.5 mM p-coumaric acid, 0.5 mM Coenzyme A

-

Enzyme extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and substrate solution.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.

-

Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA.

Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS) Coupled Assay

This assay measures the overall synthesis of curcumin from feruloyl-CoA and malonyl-CoA by the combined action of DCS and CURS.[9][10]

Materials:

-

Assay Buffer: 100 mM potassium phosphate (pH 7.0)

-

Substrates: Feruloyl-CoA, Malonyl-CoA

-

Recombinant DCS and CURS enzymes

-

HPLC system

Procedure:

-

Prepare a reaction mixture containing the assay buffer, feruloyl-CoA, and malonyl-CoA.

-

Add the purified recombinant DCS and CURS enzymes.

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction by adding acid (e.g., HCl).

-

Analyze the reaction products by HPLC to quantify the amount of curcumin formed.

Regulatory Signaling Pathways

The biosynthesis of diarylheptanoids is tightly regulated by various signaling pathways, with the jasmonate signaling pathway playing a prominent role. Jasmonates are plant hormones that mediate responses to various stresses and developmental cues.

Upon perception of a stimulus, such as wounding or pathogen attack, the bioactive form, jasmonoyl-isoleucine (JA-Ile), is synthesized. JA-Ile then binds to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1) , which is part of an SCF E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of JASMONATE ZIM-domain (JAZ) repressor proteins by the 26S proteasome.

The degradation of JAZ proteins releases transcription factors, such as MYC2 (a basic helix-loop-helix, bHLH, transcription factor), which can then activate the expression of downstream genes, including those encoding the enzymes of the diarylheptanoid biosynthetic pathway. Other families of transcription factors, including MYB and WRKY , are also implicated in the regulation of phenylpropanoid and diarylheptanoid biosynthesis.[11][12][13]

Conclusion

This technical guide provides a comprehensive overview of the biosynthesis of diarylheptanoids in plants, from the core enzymatic reactions to their regulation by signaling pathways. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers aiming to further investigate and manipulate this important class of plant secondary metabolites for applications in medicine and biotechnology. Future research will likely focus on the discovery of novel diarylheptanoids, the elucidation of the regulatory roles of additional transcription factors, and the metabolic engineering of plants and microorganisms for enhanced production of these valuable compounds.

References

- 1. Curcumin synthase - Wikipedia [en.wikipedia.org]

- 2. The Arabidopsis phenylalanine ammonia lyase gene family: kinetic characterization of the four PAL isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

- 7. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Curcuminoid biosynthesis by two type III polyketide synthases in the herb Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of the regulators: Transcription factors controlling biosynthesis of plant secondary metabolites during biotic stresses and their regulation by miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a naturally occurring diarylheptanoid isolated from the rhizomes of Zingiber officinale (ginger).[1][2] Diarylheptanoids, a class of plant secondary metabolites, are known for their diverse pharmacological activities. This document provides detailed application notes and protocols for the use of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and related diarylheptanoids in cell culture, focusing on their potential as anti-cancer and anti-inflammatory agents. The information is compiled from studies on this compound and its close structural analogs.

Biological Activities

Diarylheptanoids from ginger and other botanical sources have demonstrated significant biological effects in various in vitro models. The presence of an acetoxyl group, as in this compound, has been suggested to be a critical structural feature for enhancing cytotoxic activity.

Anticancer Effects

Studies on diarylheptanoids structurally related to this compound have revealed potent cytotoxic and apoptotic activities against a range of cancer cell lines.

Key Findings:

-

Cytotoxicity: Diarylheptanoids with acetoxyl groups at the 3- and/or 5-positions of the heptane (B126788) chain exhibit significant cytotoxicity against human promyelocytic leukemia (HL-60) cells.[1]

-

Apoptosis Induction: The cytotoxic effects of these compounds are associated with the induction of apoptosis.[1]

-

Broad-Spectrum Activity: Other diarylheptanoid analogues have shown remarkable inhibitory effects against various tumor cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HCT116 (colorectal carcinoma).[3][4]

Anti-inflammatory Effects

Phenolic compounds, including diarylheptanoids, are known to possess anti-inflammatory properties. The proposed mechanisms of action involve the modulation of key inflammatory signaling pathways. While direct studies on the anti-inflammatory effects of this compound are limited, the activity of related compounds suggests a similar potential.

Potential Mechanisms:

-

Inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).

-

Downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

-

Suppression of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

-

Modulation of signaling pathways including NF-κB, MAPK/AP-1, and Nrf2.

Quantitative Data

The following tables summarize the cytotoxic activities of various diarylheptanoids as reported in the literature. This data can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Diarylheptanoids Against Human Cancer Cell Lines

| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference |

| Diarylheptanoid 6 | A549 | MTT | 6.69 | [3] |

| Diarylheptanoid 16 | A549 | MTT | 10.32 | [3] |

| Diarylheptanoid 17 | A549 | MTT | 11.45 | [3] |

| Diarylheptanoid 18 | A549 | MTT | 9.87 | [3] |

| Diarylheptanoid 19 | A549 | MTT | 20.11 | [3] |

| Diarylheptanoid 6 | HepG2 | MTT | 15.43 | [3] |

| Diarylheptanoid 16 | HepG2 | MTT | 18.65 | [3] |

| Diarylheptanoid 17 | HepG2 | MTT | 22.87 | [3] |

| Diarylheptanoid 18 | HepG2 | MTT | 16.76 | [3] |

| Diarylheptanoid 19 | HepG2 | MTT | 33.46 | [3] |

| Diarylheptanoid 6 | HeLa | MTT | 12.54 | [3] |

| Diarylheptanoid 16 | HeLa | MTT | 15.43 | [3] |

| Diarylheptanoid 17 | HeLa | MTT | 18.76 | [3] |

| Diarylheptanoid 18 | HeLa | MTT | 13.98 | [3] |

| Diarylheptanoid 19 | HeLa | MTT | 28.76 | [3] |

| Diarylheptanoid 6 | MDA-MB-231 | MTT | 10.98 | [3] |

| Diarylheptanoid 16 | MDA-MB-231 | MTT | 13.65 | [3] |

| Diarylheptanoid 17 | MDA-MB-231 | MTT | 16.54 | [3] |

| Diarylheptanoid 18 | MDA-MB-231 | MTT | 11.87 | [3] |

| Diarylheptanoid 19 | MDA-MB-231 | MTT | 25.43 | [3] |

| Diarylheptanoid 6 | HCT116 | MTT | 8.76 | [3] |

| Diarylheptanoid 16 | HCT116 | MTT | 11.98 | [3] |

| Diarylheptanoid 17 | HCT116 | MTT | 14.65 | [3] |

| Diarylheptanoid 18 | HCT116 | MTT | 9.98 | [3] |

| Diarylheptanoid 19 | HCT116 | MTT | 22.54 | [3] |

Experimental Protocols

Preparation of Stock Solutions

-

Solvent Selection: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. It is recommended to use cell culture grade DMSO for preparing stock solutions.

-